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Abstract
Linogliride is a potent, orally active hypoglycemic agent that garnered significant interest for

the treatment of non-insulin-dependent diabetes mellitus (NIDDM). As a member of the

guanidine class of compounds, its mechanism of action is centered on the inhibition of ATP-

sensitive potassium (KATP) channels in pancreatic β-cells, leading to enhanced insulin

secretion. This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and pharmacological profile of Linogliride. Detailed signaling

pathways and a summary of key experimental findings are presented to elucidate its mode of

action. While specific experimental protocols from seminal studies were not fully accessible,

this paper synthesizes available data to offer a thorough understanding of this once-promising

therapeutic agent.

Chemical Structure and Identity
Linogliride is chemically designated as N-(1-methyl-2-pyrrolidinylidene)-N'-phenyl-4-

morpholinecarboxamidine. It is also known by its developmental code McN-3935. The molecule

consists of a central guanidine core substituted with a 1-methyl-2-pyrrolidinylidene group, a

phenyl group, and a 4-morpholinyl group.
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Table 1: Chemical Identifiers for Linogliride and Linogliride Fumarate

Identifier Linogliride Linogliride Fumarate

IUPAC Name

N-(1-methyl-2-

pyrrolidinylidene)-N'-

phenylmorpholine-4-

carboximidamide

(2E)-but-2-enedioic acid;N-(1-

methyl-2-pyrrolidinylidene)-N'-

phenylmorpholine-4-

carboximidamide

CAS Number 75358-37-1[1] 78782-47-5[2]

Molecular Formula C₁₆H₂₂N₄O[1] C₂₀H₂₆N₄O₅[2]

Synonyms
McN-3935, Linogliridum,

Linoglirida
McN-3935 Fumarate

Physicochemical Properties
The physicochemical properties of a drug substance are critical for its formulation, delivery, and

pharmacokinetic profile. While experimentally determined data for Linogliride free base is

limited in the available literature, computed properties and experimental data for its salts

provide valuable insights.

Table 2: Physicochemical Properties of Linogliride and Linogliride Fumarate

Property Linogliride (Computed)
Linogliride Fumarate
(Computed)

Molecular Weight 286.37 g/mol [1] 402.44 g/mol

Topological Polar Surface Area 40.4 Å² 115 Å²

Hydrogen Bond Donor Count 1 3

Hydrogen Bond Acceptor

Count
4 7

Rotatable Bond Count 2 5
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A study by Chrzanowski and Ahmad investigated the pH-solubility profiles of Linogliride and

several of its salts to evaluate their potential for extended-release formulations. The solubilities

were determined at various pH values, providing crucial data for understanding its behavior in

the gastrointestinal tract.

Table 3: pH-Solubility Profile of Linogliride and its Salts (mg/mL)

pH
Linogliride
(Free Base)

Linogliride
Fumarate

Linogliride
Pamoate

Linogliride 1-
Napsylate

1.43 >100 >100 10.3 0.8

2.4 >100 >100 2.9 0.8

3.4 26.8 35.1 1.1 0.8

4.4 1.9 2.1 0.9 0.8

5.5 0.2 0.2 0.9 0.8

6.5 0.1 0.1 0.9 0.8

7.5 0.1 0.1 0.9 0.8

8.3 0.1 0.1 0.9 0.8

Data extracted from Chrzanowski and Ahmad, 2017.

Pharmacological Properties and Mechanism of
Action
Linogliride is an insulin secretagogue, meaning it stimulates the secretion of insulin from

pancreatic β-cells. Its primary molecular target is the ATP-sensitive potassium (KATP) channel,

a key regulator of β-cell membrane potential and insulin release.

Signaling Pathway of Linogliride-Induced Insulin
Secretion
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The mechanism of action of Linogliride is initiated by its binding to and inhibition of the KATP

channels on the pancreatic β-cell membrane. This inhibition leads to a cascade of events

culminating in the exocytosis of insulin-containing granules.
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Linogliride's mechanism of action in pancreatic β-cells.

Key Experimental Findings
Seminal studies in the late 1980s and early 1990s established the pharmacological profile of

Linogliride. While the full experimental protocols from these studies could not be retrieved for

this guide, a summary of their key findings is presented below.

Clinical Efficacy in NIDDM Patients
A clinical trial conducted by Levin et al. (1987) investigated the hypoglycemic activity of

Linogliride fumarate in patients with NIDDM. The study demonstrated that short-term therapy

with Linogliride significantly lowered both fasting and postprandial glucose levels. This effect

was associated with a notable increase in insulin secretion, confirming its role as an insulin

secretagogue in a clinical setting.

Table 4: Summary of Clinical Trial Results (Levin et al., 1987)
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Parameter Baseline Day 7 of Treatment p-value

Fasting Glucose

(mg/dL)
237 ± 52 199 ± 59 < 0.01

8-hour Glucose AUC

(mg/dL·h)
2121 ± 617 1781 ± 631 < 0.01

Insulin AUC (μU/mL·h) 380 ± 327 610 ± 417 < 0.01

Data are presented as mean ± SD. AUC refers to the area under the curve.

In Vitro Studies on Perfused Rat Pancreas
Research by Ronner et al. (1991) utilized a perfused rat pancreas model to investigate the

direct effects of Linogliride on hormone release. This experimental setup allows for the study

of pancreatic function in isolation, providing clear insights into the drug's mechanism without

the confounding variables of an in vivo system. Their findings confirmed that Linogliride
directly stimulates insulin secretion from the pancreas.

Experimental Methodologies: A General Overview
Due to the inability to access the full-text articles of the primary research, this section provides

a generalized overview of the experimental protocols typically employed in the studies cited.

Perfused Rat Pancreas Assay
This in vitro technique is crucial for studying the direct effects of compounds on pancreatic

hormone secretion.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1675489?utm_src=pdf-body
https://www.benchchem.com/product/b1675489?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Procedure

Pancreas Isolation

Perfusion with Buffer
(containing glucose and test compounds)

Collection of Perfusate

Hormone Analysis (e.g., Insulin RIA)

Click to download full resolution via product page

Generalized workflow for a perfused pancreas experiment.

Protocol Outline:

Animal Preparation: A rat is anesthetized, and the pancreas is surgically isolated along with

its arterial and venous connections.

Cannulation: The celiac artery and portal vein are cannulated to allow for the inflow of

perfusion buffer and the collection of the effluent, respectively.

Perfusion: The isolated pancreas is placed in a temperature-controlled chamber and

perfused with a physiological buffer (e.g., Krebs-Ringer bicarbonate) containing glucose and

other nutrients.

Drug Administration: Linogliride or other test compounds are introduced into the perfusion

buffer at specified concentrations and for defined durations.
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Sample Collection: The effluent from the portal vein is collected at regular intervals.

Hormone Quantification: The concentration of insulin and other hormones in the collected

samples is measured, typically using radioimmunoassay (RIA) or enzyme-linked

immunosorbent assay (ELISA).

Clinical Trial in NIDDM Patients
Clinical studies are essential to evaluate the safety and efficacy of a new drug in the target

patient population.

Clinical Trial Flow

Patient Screening
and Enrollment

Baseline Measurements
(e.g., Fasting Glucose, Insulin)

Drug Administration
(Linogliride or Placebo) Follow-up Assessments Data Analysis

Click to download full resolution via product page

Simplified representation of a clinical trial design.

Protocol Outline:

Patient Recruitment: Patients with a confirmed diagnosis of NIDDM who meet specific

inclusion and exclusion criteria are enrolled in the study.

Informed Consent: All participants provide written informed consent before any study-related

procedures are performed.

Baseline Assessment: At the beginning of the trial, baseline measurements of key

parameters such as fasting plasma glucose, glycosylated hemoglobin (HbA1c), and insulin

levels are taken.

Randomization and Blinding: Patients are randomly assigned to receive either Linogliride or

a placebo in a double-blind manner, where neither the patients nor the investigators know

the treatment assignment.
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Treatment Period: Patients self-administer the study medication for a predefined period.

Monitoring and Data Collection: Throughout the study, patients are monitored for adverse

events, and key efficacy parameters are measured at regular intervals.

Statistical Analysis: At the conclusion of the trial, the data are unblinded and statistically

analyzed to compare the effects of Linogliride with those of the placebo.

Conclusion
Linogliride is a well-characterized insulin secretagogue that acts through the inhibition of

KATP channels in pancreatic β-cells. Its chemical structure and physicochemical properties

have been documented, and its mechanism of action is well-understood at the molecular level.

Clinical studies have confirmed its efficacy in lowering blood glucose levels in patients with

NIDDM. Although the development of Linogliride was discontinued, the study of its properties

has contributed to the broader understanding of KATP channel pharmacology and the

development of other insulin secretagogues. This technical guide provides a consolidated

resource for researchers and professionals in the field of diabetes drug discovery and

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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